molecular formula C22H22FN3O2 B2745771 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine CAS No. 1775495-02-7

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine

Cat. No. B2745771
CAS RN: 1775495-02-7
M. Wt: 379.435
InChI Key: SMCBWPYHUYGLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine have been widely reported in the literature. For instance, studies have shown the preparation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through condensation reactions, highlighting its crystalline structure and potential biological activities (Sanjeevarayappa et al., 2015). Similarly, novel synthesis methods for piperidine derivatives, aiming at exploring their antimicrobial and antifungal properties, demonstrate the broad interest in the chemical class for diverse applications (Khalid et al., 2016).

Biological Activity

Research into the biological activity of piperidine and oxadiazole derivatives has shown promising results across various fields. One study details the discovery of antimycobacterial spiro-piperidin-4-ones, indicating potent activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Kumar et al., 2008). Additionally, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as anticancer agents, underscores the significance of these compounds in developing novel therapeutic agents (Rehman et al., 2018).

Molecular Mechanisms and Receptor Agonism

The discovery of GSK962040, a small molecule motilin receptor agonist with a piperidine core, highlights the compound class's relevance in modulating gastrointestinal motility, presenting a pathway for clinical development in related disorders (Westaway et al., 2009). Another study on ADX47273, a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5), illustrates the compound's potential in addressing neurological disorders, showcasing the therapeutic versatility of piperidine derivatives (Liu et al., 2008).

Antifungal and Antimicrobial Applications

Piperidine and oxadiazole derivatives have been synthesized and evaluated for their antifungal and antimicrobial activities. For instance, novel 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles have shown significant antifungal properties, offering new avenues for developing antifungal agents (Sangshetti & Shinde, 2011).

properties

IUPAC Name

1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-19-8-6-18(7-9-19)22-24-20(28-25-22)14-17-10-12-26(13-11-17)21(27)15-16-4-2-1-3-5-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCBWPYHUYGLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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